

# A Comparative Guide to Nickel Silicide and Aluminum Ohmic Contacts

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Compound of Interest		
Compound Name:	Aluminium silicide	
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For researchers, scientists, and professionals in drug development utilizing microfabricated devices, the choice of ohmic contact material is critical for reliable device performance. This guide provides an objective comparison of two commonly used materials for ohmic contacts on silicon: nickel silicide (NiSi) and aluminum (Al). The comparison is based on experimental data for key performance metrics, including electrical properties and thermal stability.

#### **Performance Comparison**

A summary of the key performance parameters for nickel silicide and aluminum ohmic contacts is presented below. It is important to note that these values can vary significantly depending on the specific fabrication process parameters, such as deposition method, annealing temperature and duration, and the doping concentration of the silicon substrate.



Property	Nickel Silicide (NiSi)	Aluminum (Al)	Key Considerations
Specific Contact Resistivity (ρc)	$10^{-6}$ to $10^{-8}~\Omega\cdot\text{cm}^2$	10 <sup>−6</sup> to 10 <sup>−7</sup> Ω·cm²	NiSi can achieve lower contact resistivity, which is crucial for scaled devices.
Sheet Resistance (Rs)	10-20 Ω/sq for NiSi phase	~0.03 Ω/sq (for bulk Al)	NiSi sheet resistance is for the formed silicide layer, while for Al it is for the deposited metal film.
Formation Temperature	350-600°C for NiSi phase	400-450°C for alloying	NiSi formation is a multi-stage process with different phases (Ni <sub>2</sub> Si, NiSi, NiSi <sub>2</sub> ) forming at different temperatures.
Thermal Stability	Stable up to ~600°C	Prone to junction spiking and electromigration at elevated temperatures.[1]	NiSi offers superior thermal stability compared to Al.
Low-Temperature Performance	No superconducting transition	Becomes superconducting below 1.175 K, leading to increased contact resistance near zero magnetic field.[2]	NiSi is advantageous for low-temperature quantum transport measurements.[2]
Process Integration	Self-aligned process (salicide) compatible with modern CMOS technology.	Simpler deposition process but can have issues with junction	The salicide process for NiSi allows for precise contact formation.



		spiking in shallow junctions.[1]	
Junction Leakage Current	Can be higher due to silicide formation consuming part of the silicon junction.  Abnormal growth can cause failures.[3][4]	Generally lower, but junction spiking can lead to shorts.	Careful process control is required for both materials to minimize leakage.

### **Experimental Protocols**

Detailed methodologies for the fabrication of nickel silicide and aluminum ohmic contacts are crucial for reproducibility and optimization. Below are representative experimental protocols for creating these contacts on a silicon substrate.

## Nickel Silicide (NiSi) Ohmic Contact Fabrication (Salicide Process)

The self-aligned silicide (salicide) process is a standard method for forming nickel silicide contacts in modern microfabrication.

- Substrate Preparation: Start with a cleaned p-type or n-type silicon wafer. Standard RCA cleaning is typically performed to remove organic and inorganic contaminants.
- Oxide Growth and Patterning: Grow a layer of silicon dioxide (SiO<sub>2</sub>) on the wafer, typically through thermal oxidation. Use photolithography and etching (e.g., with buffered hydrofluoric acid) to define the contact windows where the silicide will be formed.
- Pre-deposition Clean: Immediately before metal deposition, perform a brief dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide from the silicon surface in the contact windows.
- Nickel Deposition: Deposit a thin film of nickel (Ni), typically 10-30 nm, over the entire wafer surface using a physical vapor deposition technique like sputtering or electron beam evaporation. A capping layer, such as titanium (Ti) or titanium nitride (TiN), can be deposited on top of the nickel to prevent oxidation during annealing.



- First Rapid Thermal Annealing (RTA-1): Perform a rapid thermal anneal at a relatively low temperature, around 300-350°C, in a nitrogen (N<sub>2</sub>) atmosphere. This step promotes the reaction of nickel with silicon to form the high-resistance Ni<sub>2</sub>Si phase in the contact windows.
- Selective Etching: Remove the unreacted nickel and the capping layer from the oxide regions. A wet etch solution, such as a mixture of sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), can be used for this purpose. This step leaves the Ni<sub>2</sub>Si only in the desired contact areas.
- Second Rapid Thermal Annealing (RTA-2): Perform a second rapid thermal anneal at a higher temperature, typically between 450°C and 600°C, in a nitrogen atmosphere. This converts the high-resistance Ni<sub>2</sub>Si phase into the desired low-resistance NiSi phase.

### **Aluminum (Al) Ohmic Contact Fabrication**

The fabrication of aluminum ohmic contacts is a more straightforward process but requires careful control of the annealing step to prevent junction spiking.

- Substrate Preparation: Begin with a cleaned silicon wafer with predefined active areas.
- Oxide Patterning: Similar to the NiSi process, use photolithography and etching to open contact windows in an insulating oxide layer.
- Pre-deposition Clean: Perform an HF dip to remove the native oxide from the silicon surface just before aluminum deposition.
- Aluminum Deposition: Deposit a layer of aluminum, often with a small percentage of silicon (Al-Si alloy) to reduce junction spiking, using sputtering or evaporation. The thickness is typically in the range of 100-500 nm.
- Lift-off or Etching:
  - Lift-off: If a photoresist pattern was created before deposition, the metal on top of the resist can be "lifted off" by dissolving the resist, leaving the metal only in the contact windows.
  - Etching: Alternatively, the entire wafer can be coated with aluminum, followed by photolithography to pattern the desired contact areas, and then a wet or dry etch to



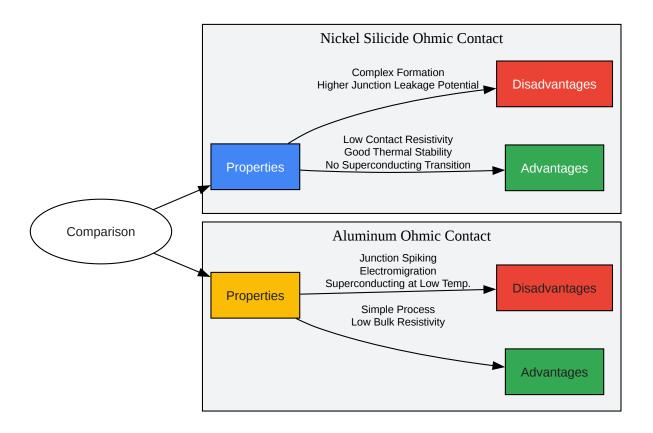
remove the unwanted aluminum.

• Sintering (Annealing): Anneal the wafer in a forming gas (a mixture of nitrogen and hydrogen) at a temperature between 400°C and 450°C for about 30 minutes. This step promotes the alloying of aluminum with silicon to form a good ohmic contact.

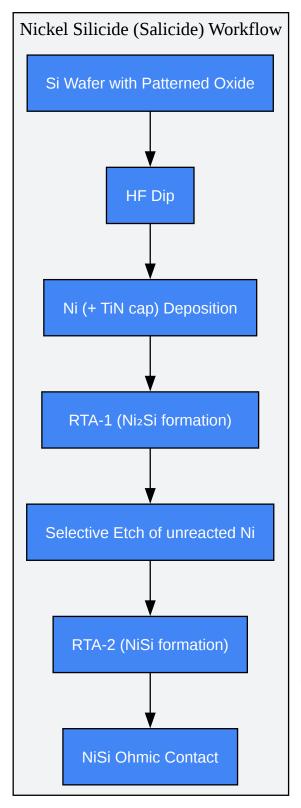
#### **Visualizations**

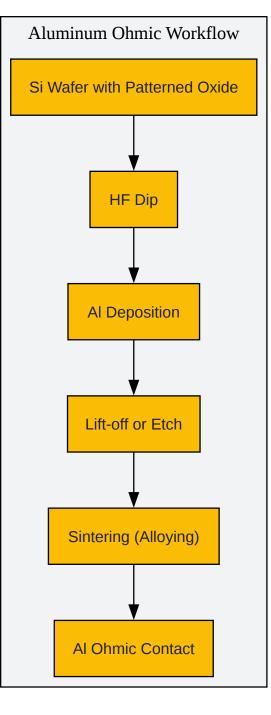
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.











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#### References

- 1. web.stanford.edu [web.stanford.edu]
- 2. Comparison of nickel silicide and aluminium ohmic contact metallizations for low-temperature quantum transport measurements PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Junction Leakage Current Failure of Nickel Silicide Abnormal Growth Using Advanced Transmission Electron Microscopy | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
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